5-amino-1-[(3-bromo-4-methoxyphenyl)methyl]-N-(3,4-difluorophenyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
5-amino-1-[(3-bromo-4-methoxyphenyl)methyl]-N-(3,4-difluorophenyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C17H14BrF2N5O2 and its molecular weight is 438.233. The purity is usually 95%.
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Scientific Research Applications
Solid-Phase Synthesis of Peptides
A research conducted by Albericio and Bárány (2009) focused on the development of polymer-supported benzylamides for solid-phase synthesis of C-terminal peptide amides. They demonstrated that these compounds, similar in structure to 5-amino-1-(3-bromo-4-methoxybenzyl)-N-(3,4-difluorophenyl)-1H-1,2,3-triazole-4-carboxamide, are efficient for the synthesis of peptides like tetragastrin and methionine-enkephalinamide. This work highlights the potential of such compounds in peptide synthesis, particularly in medical and biochemical research (Albericio & Bárány, 2009).
Anticancer Research
Bekircan et al. (2008) explored the synthesis of 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives, which are structurally similar to the compound . They examined these derivatives for their anticancer properties against various cancer cell lines, demonstrating their potential as novel anticancer agents (Bekircan et al., 2008).
Antimicrobial Applications
A study by Bektaş et al. (2007) focused on the synthesis and antimicrobial activities of new 1,2,4-triazole derivatives. These compounds, which share a core structure with 5-amino-1-(3-bromo-4-methoxybenzyl)-N-(3,4-difluorophenyl)-1H-1,2,3-triazole-4-carboxamide, showed good to moderate activities against various microorganisms, indicating their potential use in developing new antimicrobial agents (Bektaş et al., 2007).
Molecular and Electronic Analysis
Beytur and Avinca (2021) conducted a study on the molecular and electronic properties of heterocyclic triazole compounds. They provided insights into the electronic properties, nonlinear optical properties, and spectroscopic analysis of these compounds, which can be crucial for understanding the interaction of such compounds in various biological and chemical environments (Beytur & Avinca, 2021).
Mechanism of Action
Target of Action
Compounds with similar structures have been found to bind with high affinity to multiple receptors . The specific targets would depend on the exact structure and functional groups present in the compound.
Biochemical Pathways
The compound could potentially affect various biochemical pathways depending on its targets. For example, indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Properties
IUPAC Name |
5-amino-1-[(3-bromo-4-methoxyphenyl)methyl]-N-(3,4-difluorophenyl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrF2N5O2/c1-27-14-5-2-9(6-11(14)18)8-25-16(21)15(23-24-25)17(26)22-10-3-4-12(19)13(20)7-10/h2-7H,8,21H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYLYYCZSXPGDEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2C(=C(N=N2)C(=O)NC3=CC(=C(C=C3)F)F)N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrF2N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.